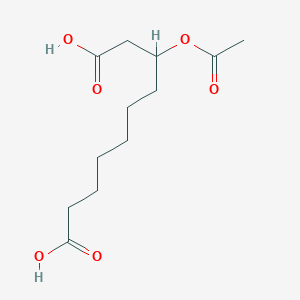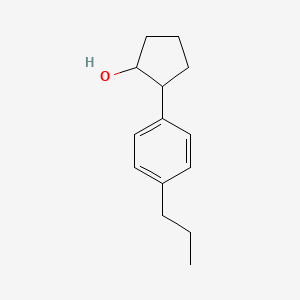
trans-2-(4-n-Propylphenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-n-Propylphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-n-propylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Propylphenyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable aryl halide under conditions that promote the formation of the desired trans isomer. For example, the reaction of cyclopentene with 4-n-propylphenyl bromide in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-n-Propylphenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: trans-2-(4-n-Propylphenyl)cyclopentanone.
Reduction: trans-2-(4-n-Propylphenyl)cyclopentane.
Substitution: trans-2-(4-n-Propylphenyl)cyclopentyl chloride.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-n-Propylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound can be used as a model system to study the interactions of cyclopentanol derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of trans-2-(4-n-Propylphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
trans-2-(4-Ethylphenyl)cyclopentanol: Similar structure with an ethyl group instead of a propyl group.
trans-2-(4-Methylphenyl)cyclopentanol: Similar structure with a methyl group instead of a propyl group.
Uniqueness: trans-2-(4-n-Propylphenyl)cyclopentanol is unique due to the presence of the n-propyl group, which can influence its physical and chemical properties. This substitution can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(4-propylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3 |
InChI Key |
HRZSRRCZFGFOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



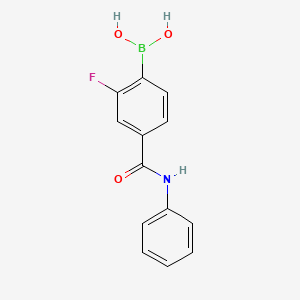
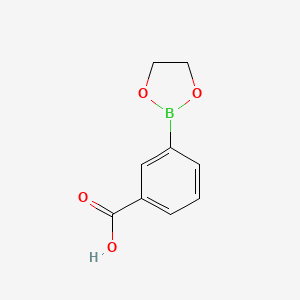
![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

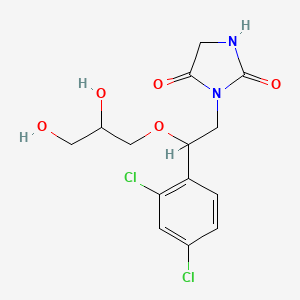
![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
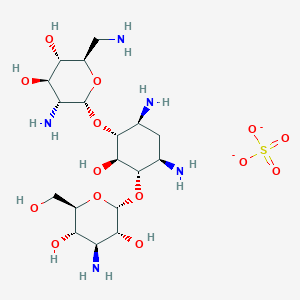

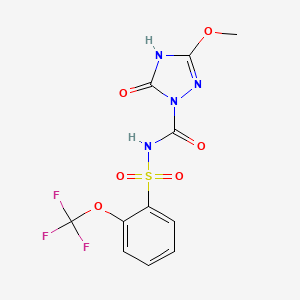

![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
